Cyclohexyl 2,4-difluorophenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

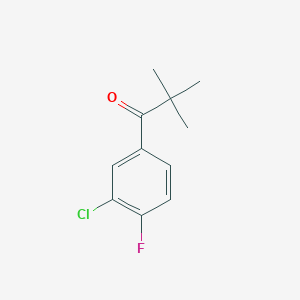

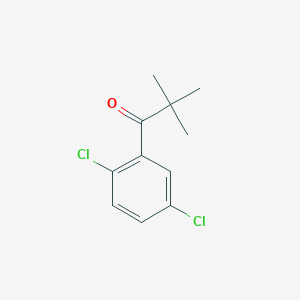

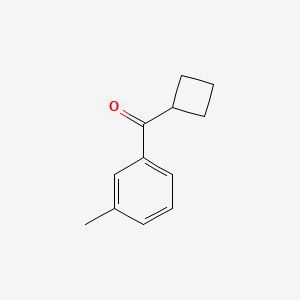

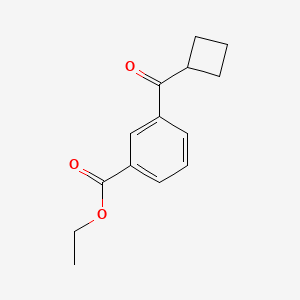

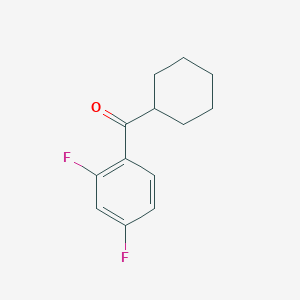

Cyclohexyl 2,4-difluorophenyl ketone is a chemical compound with the molecular formula C13H14F2O . It has been widely researched due to its unique properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of Cyclohexyl 2,4-difluorophenyl ketone consists of a cyclohexyl group attached to a 2,4-difluorophenyl ketone . The molecular weight of this compound is 224.25 g/mol.Aplicaciones Científicas De Investigación

Stobbe Condensation

- Cyclohexyl phenyl ketones, when condensed with dimethyl succinate, predominantly yield trans-half esters, which are cyclized to naphthalene derivatives. This process is significant in synthesizing complex organic structures (Baddar, El-Newaihy, & Ayoub, 1971).

Hydrodeoxygenation

- Cyclohexanone has been used as a model substrate in the hydrodeoxygenation of aliphatic ketones. Alkali-treated Ni/HZSM-5 catalysts exhibit excellent performance in this reaction, illustrating their potential in industrial ketone processing (Kong et al., 2013).

Oxidation Processes

- In the oxidation of cyclohexanone to adipic acid, using aqueous H2O2 as a catalyst under solvent-free conditions, high yields are achieved. This process is applicable to cyclic ketones, demonstrating the versatility of cyclohexyl ketones in chemical synthesis (Usui & Sato, 2003).

Photocatalytic Oxidation

- Cyclohexane's liquid-phase photolytic and photocatalytic oxidation over TiO2 under varying light exposures illustrates the use of cyclohexyl ketones in photochemical processes. This study highlights the potential for efficient ketone formation and the influence of catalyst structure (Du, Moulijn, & Mul, 2006).

Catalytic Esterification

- Cyclohexanone derivatives have been used in catalytic esterification processes. The synthesis of specific esters from cyclohexanone illustrates its utility in producing compounds with applications in various industries (Saha & Streat, 1998).

Catalytic Oxidation

- Ruthenium-catalyzed oxidation of cyclohexane to produce cyclohexyl trifluoroacetate and cyclohexanone demonstrates the use of cyclohexyl ketones in advanced oxidation reactions. These findings are vital for developing new catalytic processes (Murahashi et al., 2000).

Propiedades

IUPAC Name |

cyclohexyl-(2,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYJFIBXMBVVRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642611 |

Source

|

| Record name | Cyclohexyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2,4-difluorophenyl ketone | |

CAS RN |

898769-54-5 |

Source

|

| Record name | Cyclohexyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.